Benzyl 2-(chlorosulfonyl)ethylcarbamate

Overview

Description

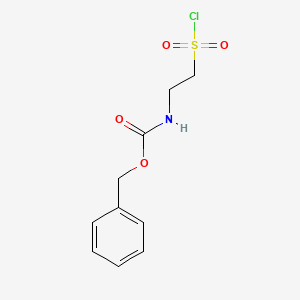

Benzyl 2-(chlorosulfonyl)ethylcarbamate is an organic compound with the molecular formula C10H12ClNO4S. It is a white solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of the chlorosulfonyl group, which makes it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

Benzyl 2-(chlorosulfonyl)ethylcarbamate (BS-CSC) is a peptidomimetic that primarily targets matrix metalloproteinases (MMPs) . MMPs are a group of enzymes responsible for the degradation of extracellular matrix proteins, and they play a crucial role in various physiological processes such as tissue remodeling and wound healing .

Mode of Action

BS-CSC interacts with MMPs by binding to the active site of these enzymes, thereby inhibiting their activity . It has been shown to have a high affinity for the amino acid sequence of arginine and aspartic acid , which are key residues in the active site of many MMPs.

Biochemical Pathways

By inhibiting MMPs, BS-CSC affects the extracellular matrix remodeling pathway . This can lead to a decrease in tumor metastasis, as MMPs are often upregulated in cancerous tissues and contribute to the spread of cancer cells by degrading the extracellular matrix .

Result of Action

The inhibition of MMPs by BS-CSC can lead to a reduction in the degradation of the extracellular matrix, thereby limiting the ability of cancer cells to invade surrounding tissues and metastasize . This could potentially slow down the progression of certain types of cancer.

Action Environment

The action, efficacy, and stability of BS-CSC can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its solubility and permeability . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s stability and interaction with its target .

Biochemical Analysis

Biochemical Properties

Benzyl 2-(chlorosulfonyl)ethylcarbamate plays a significant role in biochemical reactions, primarily as an inhibitor of matrix metalloproteinases (MMPs). These enzymes are involved in the breakdown of extracellular matrix components, which is crucial for processes such as tissue remodeling, inflammation, and tumor metastasis . The compound exhibits high affinity for the amino acid sequences of arginine and aspartic acid, which are present in the active sites of MMPs . By binding to these sites, this compound effectively inhibits the enzymatic activity, thereby modulating various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MMPs by this compound can lead to reduced cell migration and invasion, which is particularly relevant in the context of cancer research . Additionally, this compound has been shown to affect the expression of genes involved in extracellular matrix production and degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-(chlorosulfonyl)ethylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of benzyl carbamate with 2-chloroethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chlorosulfonyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(chlorosulfonyl)ethylcarbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form benzyl 2-(sulfonyl)ethylcarbamate.

Hydrolysis: In the presence of water, the chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Hydrolysis: Acidic or basic conditions can be employed to facilitate hydrolysis, with the reaction often conducted at elevated temperatures.

Major Products Formed

Substitution Reactions: Various substituted benzyl 2-(sulfonyl)ethylcarbamates.

Reduction Reactions: Benzyl 2-(sulfonyl)ethylcarbamate.

Hydrolysis: Benzyl 2-(sulfonyl)ethylcarbamate and the corresponding sulfonic acid derivative.

Scientific Research Applications

Benzyl 2-(chlorosulfonyl)ethylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

- Benzyl 2-(sulfonyl)ethylcarbamate

- Benzyl 2-(chlorosulfonyl)ethylamine

- Benzyl 2-(chlorosulfonyl)ethylsulfone

Uniqueness

Benzyl 2-(chlorosulfonyl)ethylcarbamate is unique due to its combination of a benzyl group, a carbamate group, and a chlorosulfonyl group. This combination provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis. The presence of the chlorosulfonyl group allows for a wide range of chemical modifications, which is not as easily achievable with similar compounds.

Biological Activity

Benzyl 2-(chlorosulfonyl)ethylcarbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group, a chlorosulfonyl moiety, and a carbamate functional group. Its molecular formula is C10H12ClNO4S, with a molecular weight of approximately 277.73 g/mol. The chlorosulfonyl group is particularly notable for its reactivity, allowing for various chemical transformations that can lead to diverse biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds with chlorosulfonyl groups have been reported to exhibit antimicrobial properties. Studies suggest that the presence of this functional group enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.

- Anticancer Properties : Research indicates that benzyl derivatives can induce apoptosis in cancer cells. For instance, related compounds have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar anticancer activities .

- Enzyme Inhibition : The chlorosulfonyl group may interact with specific enzymes, potentially inhibiting pathways involved in disease progression. This interaction could be relevant in developing treatments for conditions like cancer or bacterial infections .

Research Findings

Recent studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

- Anticancer Activity : In vitro studies on related benzyl derivatives demonstrated IC50 values ranging from 5.7 to 12.2 μM against U-937 and SK-MEL-1 cancer cell lines. These compounds induced apoptosis in a concentration-dependent manner without significantly affecting tubulin polymerization or CDK activity, indicating alternative targets for their action .

- Antimicrobial Effects : Compounds containing piperidine and chlorosulfonyl groups have shown promise as antimicrobial agents. For example, studies indicated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves the formation of reactive intermediates that can modify cellular targets, leading to cell death or inhibition of proliferation in cancerous cells .

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to this compound:

- Case Study 1 : A study investigating the effects of chlorosulfonamide derivatives showed significant inhibition of tumor growth in xenograft models, suggesting that similar mechanisms might be applicable to this compound .

- Case Study 2 : In a clinical trial evaluating the efficacy of sulfonamide-based compounds for treating bacterial infections, researchers noted a marked improvement in patient outcomes compared to standard treatments, hinting at the potential for this compound in antibiotic therapies .

Properties

IUPAC Name |

benzyl N-(2-chlorosulfonylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVCWUXOKRGDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80532213 | |

| Record name | Benzyl [2-(chlorosulfonyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52530-50-4 | |

| Record name | Benzyl [2-(chlorosulfonyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-[2-(chlorosulfonyl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.